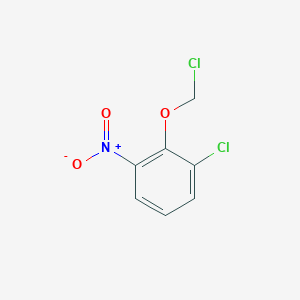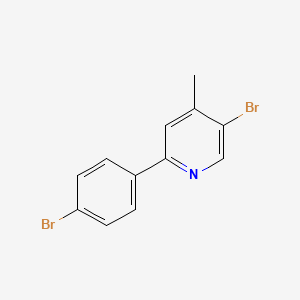
5-Bromo-2-(4-bromophenyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-bromophenyl)-4-methylpyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring and a phenyl ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-bromophenyl)-4-methylpyridine typically involves the bromination of 2-(4-bromophenyl)-4-methylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous brominating agents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-bromophenyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(4-bromophenyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-bromophenyl)-4-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the additional bromophenyl group, making it less versatile in certain reactions.
4-Bromo-2-(4-bromophenyl)pyridine: Similar structure but different substitution pattern, leading to different reactivity.
5-Bromo-2-(4-chlorophenyl)-4-methylpyridine: Chlorine substitution instead of bromine, affecting its chemical properties.
Uniqueness
5-Bromo-2-(4-bromophenyl)-4-methylpyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to participate in a wide range of reactions makes it a versatile compound in both academic and industrial research.
Properties
Molecular Formula |
C12H9Br2N |
|---|---|
Molecular Weight |
327.01 g/mol |
IUPAC Name |
5-bromo-2-(4-bromophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H9Br2N/c1-8-6-12(15-7-11(8)14)9-2-4-10(13)5-3-9/h2-7H,1H3 |
InChI Key |
YSQMQBVKCZNJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


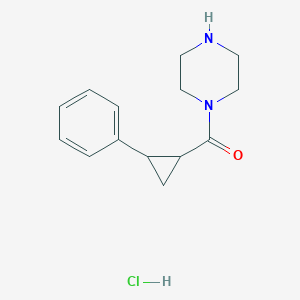
![7-(Bromomethyl)-6-oxaspiro[3.4]octane](/img/structure/B15262001.png)
![{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)

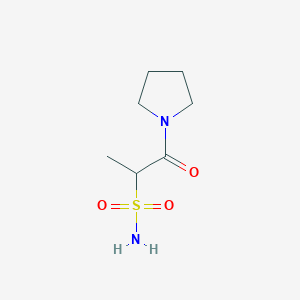
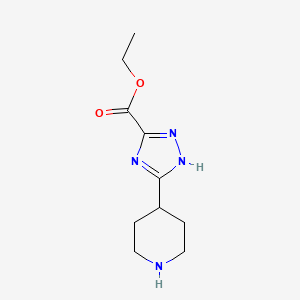
![3-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15262024.png)
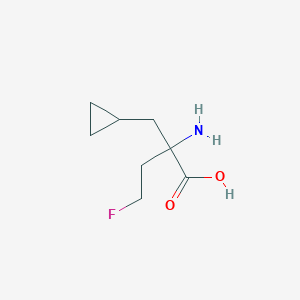
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carbaldehyde](/img/structure/B15262031.png)

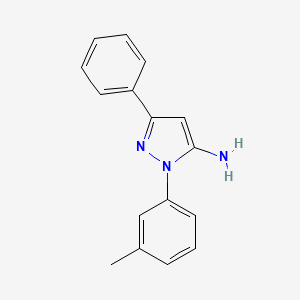

![4-[6-Fluoro-5-(fluorosulfonyl)pyridin-2-yl]benzoic acid](/img/structure/B15262066.png)
